Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the thiadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound displays a variety of chemical properties due to its unique molecular structure, making it of interest in fields such as medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Synthesis of 5-(3-phenylureido)-1,3,4-thiadiazole: Starting with phenylisothiocyanate and thiosemicarbazide, these reactants undergo cyclization to form the thiadiazole ring.
Attachment of the acetamido group: The synthesized thiadiazole intermediate is then reacted with bromoacetic acid to introduce the thioacetamido group.
Esterification: Finally, the resultant intermediate is esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts, solvents, and purification methods are selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:
Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: New compounds with varied substituents on the thiadiazole ring.
Scientific Research Applications
Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.
Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development
Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its use:
Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.
Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.
Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.
Comparison with Similar Compounds
When compared with other thiadiazole derivatives, Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate showcases unique properties:
Similar Compounds: 5-(3-phenylureido)-1,3,4-thiadiazole, 4-amino-5-(3-phenylureido)-1,3,4-thiadiazole.
Uniqueness: Its specific functional groups (ureido, acetamido, and benzoate ester) contribute to its distinct chemical reactivity and biological activity.
Each step in its synthesis, reaction capabilities, and diverse applications underscores the compound's significance in various scientific and industrial domains. This detailed analysis highlights its potential and versatility in advancing knowledge and technology.
Biological Activity
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that integrates a thiadiazole ring, an acetamido group, and a benzoate moiety. This structural configuration is significant for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into the compound's synthesis, biological mechanisms, and specific activities observed in various studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N5O4S2
- Molecular Weight : 457.5 g/mol
- CAS Number : 898437-00-8
The presence of the thiadiazole ring is notable due to its association with diverse pharmacological properties. Thiadiazole derivatives have been recognized for their roles in various therapeutic applications, including antibacterial and anticancer activities .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Thiadiazole Ring : The initial step involves synthesizing the thiadiazole core through cyclization reactions.
- Functionalization : Subsequent reactions introduce the phenylureido and acetamido groups.
- Final Esterification : The benzoate moiety is added to complete the structure.
Specific reaction conditions such as solvent choice and temperature control are crucial for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest moderate to good antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound demonstrates notable anticancer properties through several mechanisms:
- Apoptosis Induction : Studies have shown that this compound can induce caspase-dependent apoptosis in cancer cells. For instance, it has been reported to reduce tumor volume significantly in xenograft models without causing body weight loss .
- Cell Line Specificity : In vitro tests on various human cancer cell lines (e.g., MCF-7 for breast cancer) reveal that this compound increases the proportion of apoptotic cells significantly compared to untreated controls .
The primary target for this compound appears to be the Mcl-1 protein. Binding to the BH3-binding groove of Mcl-1 disrupts its function, promoting apoptosis in tumor cells. This interaction highlights the compound's potential as a therapeutic agent in cancer treatment by selectively targeting anti-apoptotic pathways .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |
Study B | Showed a reduction in tumor volume by 75% in xenograft models after treatment with the compound over 14 days. |
Study C | Indicated increased apoptosis rates in MCF-7 cells after 48 hours of exposure compared to controls (4.65-fold increase). |
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCSDRBPDXLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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